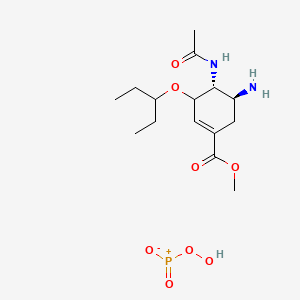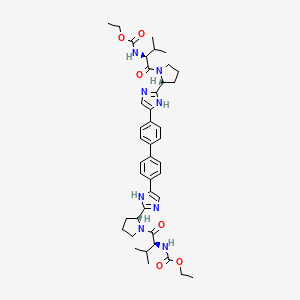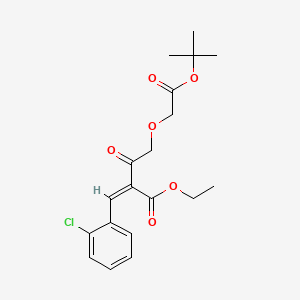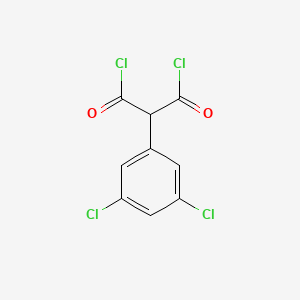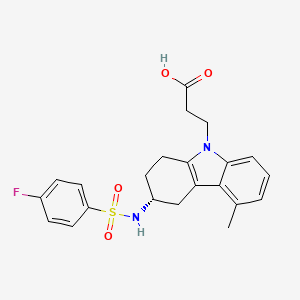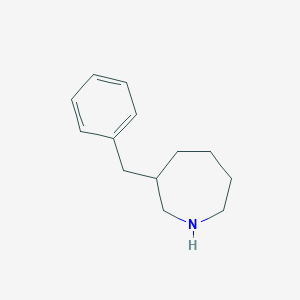
3-Benzylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring with a benzyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylazepane typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of benzazepines, which can be achieved through various catalytic processes . Another approach involves the cyclization of azepane derivatives using reagents such as phosphorus pentasulfide and morpholine .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds like 3,3-dichloroazepan-2-one, followed by treatment with morpholine and subsequent hydrolysis . These methods ensure the scalability and efficiency required for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzylazepane undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction reactions can modify the azepane ring, potentially leading to different derivatives.
Substitution: The benzyl group can undergo substitution reactions, often using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalytic hydrogenation methods.
Substitution: NBS for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Various reduced azepane derivatives.
Substitution: Benzyl halides and other substituted benzyl derivatives.
Applications De Recherche Scientifique
3-Benzylazepane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzylazepane involves its interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, influencing their activity and leading to potential anxiolytic effects . The compound’s structure allows it to modulate specific pathways, making it a candidate for drug development.
Comparaison Avec Des Composés Similaires
Azepane: A simpler seven-membered ring without the benzyl group.
Benzazepine: Contains a fused benzene ring, offering different pharmacological properties.
Azepanedione: Features additional functional groups, such as oximes, which can enhance biological activity.
Uniqueness: 3-Benzylazepane stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and potential biological activities. This structural feature differentiates it from other azepane derivatives and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-13-8-4-5-9-14-11-13/h1-3,6-7,13-14H,4-5,8-11H2 |
Clé InChI |
SLUVIYDZZNFGFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


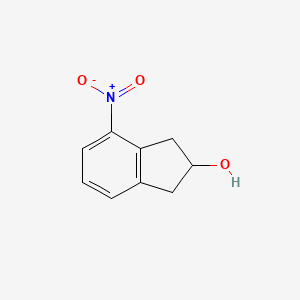
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
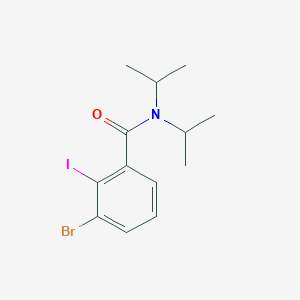
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
![[4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate](/img/structure/B13849301.png)
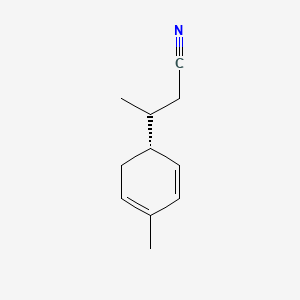

![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
